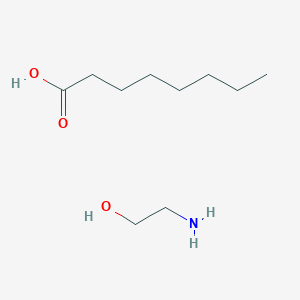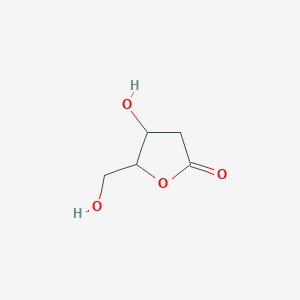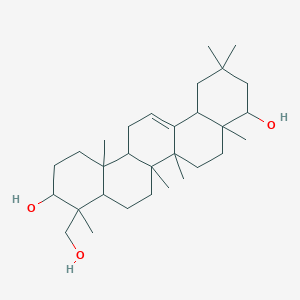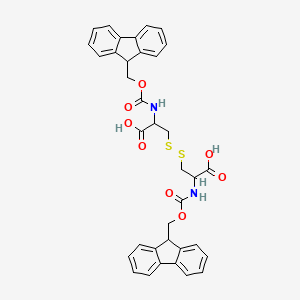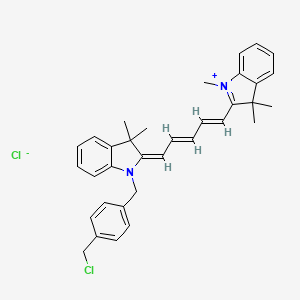
MitoTracker Deep Red FM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoTracker Deep Red FM is a fluorescent dye that selectively accumulates in the mitochondrial matrix of live cells. It is a carbocyanine-based, far-red fluorescent probe that is routinely used to chemically mark and visualize mitochondria. This compound is particularly useful in experiments requiring the staining of mitochondria, as it is well-retained in mitochondria after aldehyde fixation and subsequent permeabilization with detergents .
Preparation Methods
MitoTracker Deep Red FM is typically provided in vials containing lyophilized solid, which can be reconstituted as needed. To prepare a 1 mM stock solution, the solid is dissolved in high-quality dimethyl sulfoxide (DMSO). The optimal staining concentration and incubation times can vary by application, but typical results can be obtained by diluting the stock solution directly in growth media to a final concentration of 500 nM and incubating for 30 minutes at 37ºC .
Chemical Reactions Analysis
MitoTracker Deep Red FM undergoes several types of chemical reactions:
Scientific Research Applications
MitoTracker Deep Red FM has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial function and dynamics in various chemical environments.
Mechanism of Action
MitoTracker Deep Red FM passively diffuses across the plasma membrane and accumulates in active mitochondria. It contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins. This binding is dependent on the mitochondrial membrane potential, making it a reliable marker for active mitochondria . Additionally, it inhibits mitochondrial oxygen consumption rates and ATP production, which can be used to target and eradicate cancer stem cells .
Comparison with Similar Compounds
MitoTracker Deep Red FM is unique in its ability to be well-retained in mitochondria after fixation and permeabilization, making it suitable for experiments requiring subsequent processing. Similar compounds include:
- Amplite IR, APC (Allophycocyanin), TF5WS (Tide Fluor 5WS), Cy5 (Cyanine-5), and iFluor 633 : These compounds are spectrally similar to this compound .
MitoTracker Orange CMTMRos: A derivative of tetramethylrosamine, used for multicolor labeling experiments.
MitoTracker Red CMXRos: A derivative of X-rosamine, also used for multicolor labeling.
This compound stands out due to its robust retention in mitochondria and its effectiveness in various applications, from live-cell imaging to cancer research.
Properties
Molecular Formula |
C34H36Cl2N2 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2E)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IRSFLEQGOMAAPU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
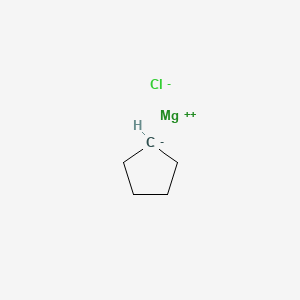
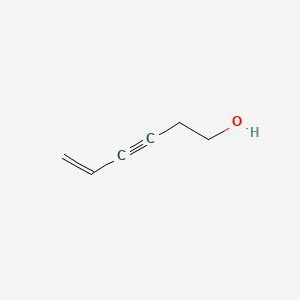
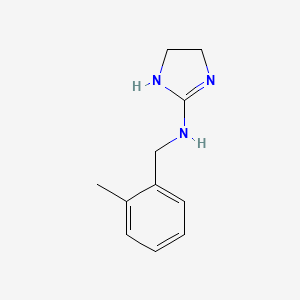
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
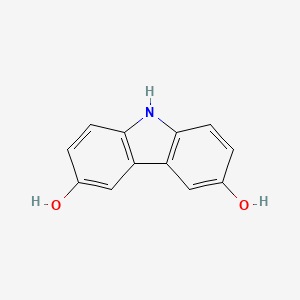
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
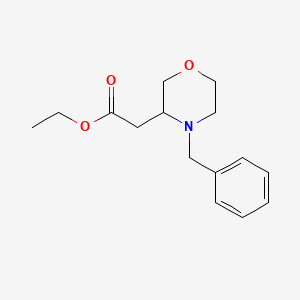
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
